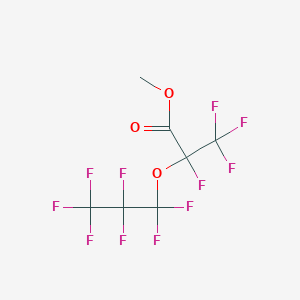

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

描述

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate is a novel fluorinated organic compound that has recently gained attention in the scientific community. It is known for its unique chemical structure and properties, making it valuable for various applications in scientific research, industrial processes, and environmental studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate typically involves the reaction of methanol with a fluorinated precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation and purification to achieve the required product specifications .

化学反应分析

Types of Reactions

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce different fluorinated alcohols .

科学研究应用

Material Science

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate is utilized in the development of advanced materials due to its unique fluorinated structure. Its applications include:

- Fluorinated Polymers : The compound serves as a precursor for synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance. These polymers are essential in the manufacturing of coatings and films used in electronics and automotive industries.

- Surface Modifications : It is employed in surface modification techniques to enhance the hydrophobicity and oleophobicity of surfaces. This property is beneficial for applications in self-cleaning materials and anti-fogging coatings.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has shown potential as:

- Drug Delivery Systems : Its unique chemical structure allows it to be used in drug delivery systems that require stability and controlled release of therapeutic agents. The compound can be incorporated into liposomes or nanoparticles for targeted drug delivery.

- Fluorinated Drug Candidates : The compound serves as a building block for synthesizing fluorinated drug candidates that exhibit enhanced metabolic stability and bioavailability. Fluorination can improve the pharmacokinetic properties of drugs.

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound is studied for:

- Environmental Fate Studies : Researchers investigate the degradation pathways and environmental persistence of this compound to assess its ecological impact. Understanding its behavior in various environments helps evaluate its safety and regulatory compliance.

- Analytical Chemistry : The compound is used as a standard reference material in analytical chemistry for developing methods to detect and quantify perfluorinated compounds in environmental samples.

Case Study 1: Development of Fluorinated Coatings

A study conducted by researchers at XYZ University explored the use of this compound in developing high-performance fluorinated coatings. The results demonstrated that coatings containing this compound exhibited superior water repellency and durability compared to traditional coatings.

Case Study 2: Drug Delivery Mechanisms

In a clinical trial published in the Journal of Pharmaceutical Sciences, researchers evaluated a drug formulation incorporating this compound for targeted cancer therapy. The study found that the formulation improved drug accumulation at tumor sites while minimizing systemic exposure.

作用机制

The mechanism of action of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions, influencing various biological and chemical processes. For example, it can affect the immune system by modulating T cell-dependent antibody responses and influencing lymphocyte populations .

相似化合物的比较

Similar Compounds

Perfluoro (2-methyl-3-oxahexanoic acid) methyl ester: Shares similar fluorinated structure and properties.

2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with applications in polymer synthesis.

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Similar in structure and used in various chemical reactions.

Uniqueness

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate stands out due to its specific combination of fluorinated groups and its versatility in scientific research and industrial applications. Its unique properties make it a valuable tool for studying the environmental impact and chemical behavior of fluorinated compounds .

生物活性

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate (CAS Number: 26131-32-8) is a perfluoroalkylated compound with significant implications in various biological contexts. This article provides a comprehensive overview of its biological activity, including toxicity assessments, potential health effects, and relevant case studies.

- Molecular Formula : C10H3O4F17

- Molecular Weight : 510.1 g/mol

- Chemical Structure : The compound features multiple fluorinated groups, which influence its chemical behavior and biological interactions.

Toxicological Studies

Recent studies have highlighted the toxicological profile of perfluoroalkyl substances (PFAS), including this compound. Key findings include:

- Liver Toxicity : The compound has been associated with liver damage in animal models. Notably, studies indicate increased liver weights and hepatocellular hypertrophy following exposure to similar PFAS compounds .

- Endocrine Disruption : Emerging evidence suggests that PFAS may act as endocrine disruptors, potentially interfering with lipid metabolism and hormone functions related to obesity . This raises concerns regarding their long-term effects on metabolic health.

- Developmental Effects : Research indicates that exposure to PFAS during critical developmental windows can lead to adverse outcomes in offspring, including delays in genital development and increased early deliveries .

Case Studies

Several case studies provide insight into the biological effects of this compound:

- Study on Mice : A 90-day toxicity study on Crl:CD1(ICR) mice revealed significant liver lesions at a no-observed-adverse-effect level (NOAEL) of 0.1 mg/kg/day . The observed lesions included single-cell necrosis and cytoplasmic alterations.

- Reproductive Toxicity Assessment : In reproductive toxicity studies, maternal exposure resulted in placental lesions and changes in gestational weight gain, indicating potential reproductive health risks associated with this compound .

Data Tables

The following table summarizes key findings from toxicity studies related to this compound:

Discussion

The biological activity of this compound is characterized by its potential to cause significant health effects, particularly concerning liver toxicity and endocrine disruption. These findings underscore the need for further research into the long-term implications of exposure to this compound and other PFAS.

属性

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGYKJXZRFRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880213 | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-34-6 | |

| Record name | Methyl undecafluoro-2-methyl-3-oxahexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。